[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene
Description
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a branched pentenyl chain. The chain features a trifluoromethyl (-CF₃) group and an isopropyl (-CH(CH₃)₂) group at the 3-position, as well as a double bond at the 4-position of the pentenyl moiety.
Properties
CAS No. |
821799-38-6 |
|---|---|
Molecular Formula |
C15H19F3 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
[3-propan-2-yl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C15H19F3/c1-4-14(12(2)3,15(16,17)18)11-10-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3 |
InChI Key |
UWAKWYOOUSDFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a suitable alkyl halide precursor under Friedel-Crafts conditions. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts alkylation. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-yl chain to a single bond, forming a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Scientific Research Applications
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the presence of the double bond in the pent-4-en-1-yl chain may facilitate interactions with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs from the literature:
Fluorinated Aromatic Compounds
- BPEB12 (1-[(2',6'-difluoro-4'-n-propylphenyl)ethynyl]-4-[(3'',5''-difluoro-4''-trifluoromethoxy-phenyl)ethynyl]-3,5-difluorobenzene): Structural Similarities: Both compounds incorporate fluorine atoms and trifluoromethyl/trifluoromethoxy groups, which enhance electron-withdrawing effects and chemical stability. Key Differences: BPEB12 features ethynyl (-C≡C-) linkages and a linear n-propyl chain, whereas [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene has a branched alkenyl chain. Synthesis: BPEB12 employs Sonogashira coupling with tetrakis(triphenylphosphine)palladium(0) and CuI , whereas the target compound’s synthesis would likely require tailored methods for introducing branched fluorinated chains.
Alkyl-Substituted Benzenes
- 3-Phenyldodecane (CAS 4621-36-7) and 3-Phenyltetradecane (CAS 2400-00-2):
- Structural Similarities : These compounds share a benzene ring substituted with long alkyl chains.
- Key Differences : The alkyl chains in these analogs are linear and saturated, lacking fluorination or branching. This results in lower polarity, higher melting points, and reduced chemical reactivity compared to [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene .
- Physicochemical Impact : The trifluoromethyl and isopropyl groups in the target compound reduce intermolecular van der Waals forces, likely lowering its melting point and increasing volatility relative to 3-phenyldodecane or 3-phenyltetradecane.
Tabulated Comparison of Key Features
Research Findings and Trends
- Electronic Effects : The trifluoromethyl group in the target compound strongly withdraws electrons, activating the benzene ring toward electrophilic substitution at specific positions. This contrasts with BPEB12, where ethynyl groups dominate electronic behavior .
- Applications : While BPEB12 is studied for optoelectronic applications, the target compound’s alkenyl chain suggests utility in polymer precursors or agrochemical intermediates.
Biological Activity
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene, also known by its CAS number 821799-38-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene is . The compound features a trifluoromethyl group and an isopropyl moiety, contributing to its unique properties and biological interactions.
Biological Activity Overview
Research indicates that [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene exhibits significant antiproliferative activity against various cancer cell lines. The following sections detail specific findings related to this compound's biological effects.
Antiproliferative Effects
A study evaluating the antiproliferative effects of structurally similar compounds found that derivatives of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene demonstrated notable cytotoxicity in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compounds exhibited IC50 values ranging from 10 to 33 nM, indicating strong efficacy in inhibiting cell proliferation .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 9h | MCF-7 | 10 |
| 9q | MDA-MB-231 | 23 |
| 10p | MCF-7 | 33 |
The mechanism underlying the antiproliferative effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in treated cells. Flow cytometry analysis confirmed that treatment with compound 9q resulted in significant cell cycle arrest and increased apoptotic markers .
Case Studies
Several case studies have highlighted the biological activity of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene derivatives:
-
Study on Breast Cancer Cells :
- Researchers synthesized a series of compounds based on the structure of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene and assessed their activity against MCF-7 cells.
- Results showed that certain derivatives not only inhibited cell growth but also altered microtubule organization, confirming their potential as antitumor agents.
- Comparative Analysis with Known Anticancer Drugs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
